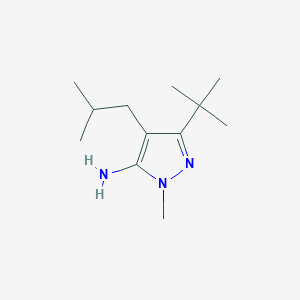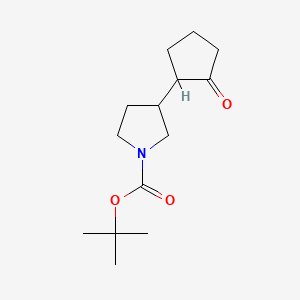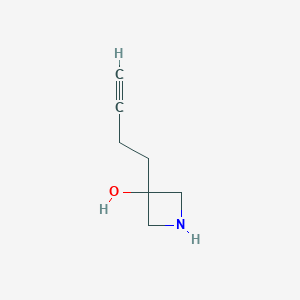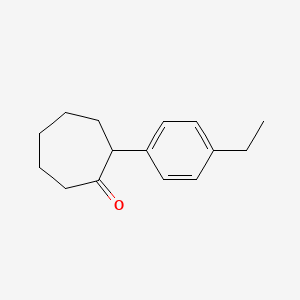
1-(3-Aminophenyl)-1,3-diazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Aminophenyl)-1,3-diazinane-2,4-dione is an organic compound that belongs to the class of diazinane derivatives This compound is characterized by the presence of an aminophenyl group attached to a diazinane ring
Vorbereitungsmethoden
The synthesis of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione typically involves the reaction of 3-aminophenyl derivatives with diazinane precursors under controlled conditions. One common synthetic route includes the condensation of 3-aminophenylboronic acid with diazinane-2,4-dione in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-(3-Aminophenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The aminophenyl group can undergo substitution reactions with electrophiles, resulting in the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted diazinane compounds.
Wissenschaftliche Forschungsanwendungen
1-(3-Aminophenyl)-1,3-diazinane-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, the compound is studied for its potential interactions with biomolecules. It can be used as a probe to investigate enzyme activities and protein-ligand interactions.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The diazinane ring may also play a role in stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1-(3-Aminophenyl)-1,3-diazinane-2,4-dione can be compared with other similar compounds, such as:
1-(3-Aminophenyl)-1,3-diazine: This compound lacks the diazinane ring, which may result in different chemical properties and reactivity.
3-Aminophenylboronic acid: While structurally related, this compound contains a boronic acid group instead of the diazinane ring, leading to distinct chemical behavior.
1-(3-Aminophenyl)-1,3-diazepane: This compound features a diazepane ring, which may confer different biological activities compared to the diazinane derivative.
The uniqueness of this compound lies in its specific combination of the aminophenyl group and the diazinane ring, which imparts unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
2703771-40-6 |
|---|---|
Molekularformel |
C10H11N3O2 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
1-(3-aminophenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H11N3O2/c11-7-2-1-3-8(6-7)13-5-4-9(14)12-10(13)15/h1-3,6H,4-5,11H2,(H,12,14,15) |
InChI-Schlüssel |
LOTJWUJRMOGKIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)NC1=O)C2=CC=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl (2R,4R)-2-(azidomethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B13480401.png)
![2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B13480410.png)










